molecular formula C13H11N3 B13882750 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

Cat. No.: B13882750
M. Wt: 209.25 g/mol
InChI Key: MYNOBOHLKISPNP-UHFFFAOYSA-N
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Description

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an aniline substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

Major products formed from these reactions include substituted derivatives of the original compound, which can exhibit different biological activities or chemical properties .

Scientific Research Applications

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline apart is its specific substitution pattern and its potent activity against FGFRs. This unique combination of structural features and biological activity makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

InChI

InChI=1S/C13H11N3/c14-11-5-3-9(4-6-11)12-8-10-2-1-7-15-13(10)16-12/h1-8H,14H2,(H,15,16)

InChI Key

MYNOBOHLKISPNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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